![molecular formula C10H17N5 B1428859 [2-(4-Methylpiperazin-1-yl)pyrimidin-4-yl]methanamine CAS No. 1343120-12-6](/img/structure/B1428859.png)
[2-(4-Methylpiperazin-1-yl)pyrimidin-4-yl]methanamine
Übersicht
Beschreibung
“[2-(4-Methylpiperazin-1-yl)pyrimidin-4-yl]methanamine” is a compound with a molecular weight of 207.28 . The compound is in powder form .
Molecular Structure Analysis
The IUPAC name of the compound is [2-(4-methyl-1-piperazinyl)-4-pyrimidinyl]methanamine . The InChI code is 1S/C10H17N5/c1-14-4-6-15(7-5-14)10-12-3-2-9(8-11)13-10/h2-3H,4-8,11H2,1H3 .Physical And Chemical Properties Analysis
The compound has a molecular weight of 207.28 . The compound is in powder form .Wissenschaftliche Forschungsanwendungen
Histamine H4 Receptor Ligands :
- A series of 2-aminopyrimidines, including [2-(4-Methylpiperazin-1-yl)pyrimidin-4-yl]methanamine, was synthesized as ligands for the histamine H4 receptor (H4R). These compounds, particularly compound 4, showed potent in vitro activity and were active as anti-inflammatory agents in animal models, demonstrating their potential for pain management (Altenbach et al., 2008).
Bone Formation Enhancement :
- A compound with a 2-aminopyrimidine template, targeting the Wnt beta-catenin cellular messaging system, was identified for treating bone disorders. This compound, [2-(4-Methylpiperazin-1-yl)pyrimidin-4-yl]methanamine, showed dose-dependent increases in trabecular bone formation in animal models, highlighting its potential in bone health (Pelletier et al., 2009).
Cholinesterase and Aβ-Aggregation Inhibitors :
- The compound demonstrated dual inhibitory activity against cholinesterase and amyloid-β (Aβ) aggregation, suggesting its utility in addressing multiple pathological routes in Alzheimer's disease (Mohamed et al., 2011).
Histamine H3 Receptor Ligands :
- Research involving derivatives of 2-aminopyrimidine revealed their binding affinity to human histamine H3 receptors (hH3Rs) and H4Rs. These compounds are significant for developing potential H3R ligands with promising calculated drug-likeness properties (Sadek et al., 2014).
Heterocyclic Systems with Pyrimidine Nucleus :
- Heterocyclic systems incorporating a pyrimidine nucleus, such as [2-(4-Methylpiperazin-1-yl)pyrimidin-4-yl]methanamine, display a broad spectrum of biological activities, including antimicrobial, anticancer, antidepressive, and anti-inflammatory effects. These compounds were synthesized through various reactions, demonstrating their versatility in pharmaceutical applications (Bassyouni & Fathalla, 2013).
Photocytotoxicity in Red Light :
- Iron(III) complexes containing [2-(4-Methylpiperazin-1-yl)pyrimidin-4-yl]methanamine showed photocytotoxic properties in red light, making them potential agents for cellular imaging and cancer treatment (Basu et al., 2014).
Safety And Hazards
Eigenschaften
IUPAC Name |
[2-(4-methylpiperazin-1-yl)pyrimidin-4-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N5/c1-14-4-6-15(7-5-14)10-12-3-2-9(8-11)13-10/h2-3H,4-8,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIQCBPGYBSLAOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC=CC(=N2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(4-Methylpiperazin-1-yl)pyrimidin-4-yl]methanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 6-(1-oxa-2,8-diazaspiro[4.5]dec-2-en-3-yl)nicotinate dihydrochloride](/img/structure/B1428776.png)
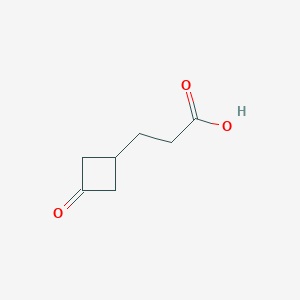
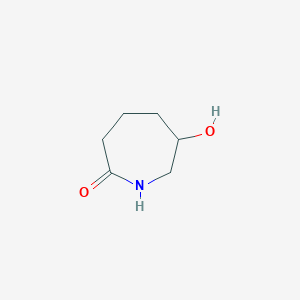
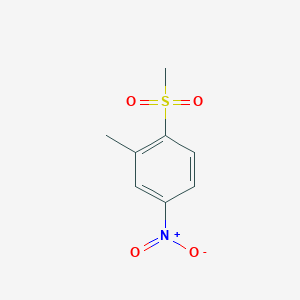
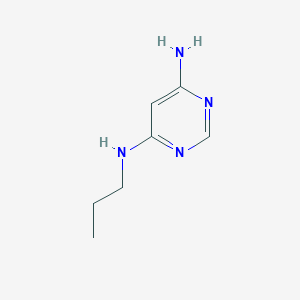

![Cyclohexanecarboxylic acid, 4-[(tetrahydro-2H-pyran-2-yl)oxy]-, ethyl ester](/img/structure/B1428785.png)
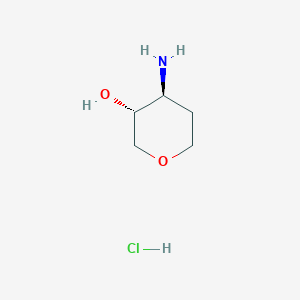

![7-Oxaspiro[3.5]nonan-2-one](/img/structure/B1428790.png)



![Methyl 4-({2-[(tert-butoxycarbonyl)amino]ethyl}amino)-3-nitrobenzoate](/img/structure/B1428799.png)